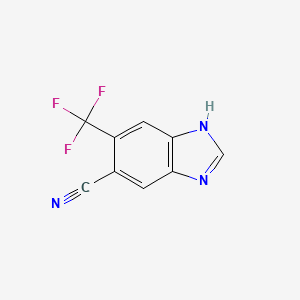
5-Cyano-6-(trifluoromethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyano-6-(trifluoromethyl)-1H-benzimidazole: is a heterocyclic aromatic organic compound It is characterized by the presence of a benzimidazole core, which is a fused ring system consisting of benzene and imidazole rings The compound also features a cyano group (-CN) and a trifluoromethyl group (-CF3) attached to the benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-6-(trifluoromethyl)-1H-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-cyano-3-(trifluoromethyl)aniline with formic acid and a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzimidazole compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the cyano group, converting it to an amine group (-NH2). Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide or sodium ethoxide can be used to replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Sodium methoxide, sodium ethoxide, and other nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Amino derivatives of the benzimidazole ring.
Substitution: Substituted benzimidazole derivatives with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry: 5-Cyano-6-(trifluoromethyl)-1H-benzimidazole is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with various biological targets, making it a useful tool in drug discovery and development.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of 5-Cyano-6-(trifluoromethyl)-1H-benzimidazole depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand. The cyano and trifluoromethyl groups can interact with specific amino acid residues in the active site of enzymes or receptors, leading to inhibition or modulation of their activity. The benzimidazole core can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
5-Cyano-6-methyl-1H-benzimidazole: Similar structure but with a methyl group instead of a trifluoromethyl group.
5-Cyano-6-phenyl-1H-benzimidazole: Similar structure but with a phenyl group instead of a trifluoromethyl group.
5-Cyano-6-chloro-1H-benzimidazole: Similar structure but with a chloro group instead of a trifluoromethyl group.
Uniqueness: 5-Cyano-6-(trifluoromethyl)-1H-benzimidazole is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and other applications.
Properties
Molecular Formula |
C9H4F3N3 |
|---|---|
Molecular Weight |
211.14 g/mol |
IUPAC Name |
6-(trifluoromethyl)-1H-benzimidazole-5-carbonitrile |
InChI |
InChI=1S/C9H4F3N3/c10-9(11,12)6-2-8-7(14-4-15-8)1-5(6)3-13/h1-2,4H,(H,14,15) |
InChI Key |
DDRMCLNZZPAUKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=C1N=CN2)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















